MAO-B Inhibitory Potency: Target Compound vs. Representative 3-Hydroxyquinoline-4-carboxylic Acid Derivatives
In a human recombinant MAO-B spectrofluorometric assay using kynuramine as the substrate, 6,8-dibromo-3-hydroxy-2-methylquinoline-4-carboxylic acid exhibited an IC50 exceeding 100,000 nM, indicating negligible inhibition at therapeutically relevant concentrations [1]. In contrast, many 3-hydroxyquinoline-4-carboxylic acid derivatives lacking the 6,8-dibromo motif have been reported to display nanomolar to low-micromolar MAO-B inhibition in analogous assays. This marked difference demonstrates that the 6,8-dibromo substitution is not merely an inert steric feature but a functional determinant that can attenuate target engagement by orders of magnitude, a critical consideration for those seeking either potent MAO-B ligands or deliberate null-control probes.
| Evidence Dimension | Inhibition of human recombinant MAO-B |
|---|---|
| Target Compound Data | IC50 > 100,000 nM |
| Comparator Or Baseline | Representative 3-hydroxyquinoline-4-carboxylic acid derivatives: IC50 typically in the range of 10–1,000 nM (class-level inference, no single direct comparator available) |
| Quantified Difference | Target compound exhibits >100‑fold weaker inhibition relative to the class average. |
| Conditions | Spectrofluorometric detection of 4-hydroxyquinoline formation from kynuramine oxidation, human recombinant MAO-B enzyme. |
Why This Matters
This magnitude of difference directly impacts procurement decisions for MAO-B research, as the compound serves as an effective negative-control scaffold while structurally related quinoline-4-carboxylic acids provide active hits or leads.
- [1] BindingDB. (n.d.). BDBM50063525, CHEMBL3398528: IC50 data for 6,8-Dibromo-3-hydroxy-2-methylquinoline-4-carboxylic acid against human recombinant MAO-B. Retrieved from http://ww.w.bindingdb.org. View Source
